molecular formula C13H18N2O B12115015 N-(2-(Piperidin-4-yl)phenyl)acetamide

N-(2-(Piperidin-4-yl)phenyl)acetamide

Katalognummer: B12115015
Molekulargewicht: 218.29 g/mol
InChI-Schlüssel: OIOGRQHMUFCFKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(Piperidin-4-yl)phenyl)acetamide is a chemical compound that belongs to the class of acetamides It features a piperidine ring attached to a phenyl group, which is further connected to an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Piperidin-4-yl)phenyl)acetamide typically involves the reaction of 2-bromoacetophenone with piperidine under basic conditions to form the intermediate 2-(piperidin-4-yl)acetophenone. This intermediate is then subjected to acylation using acetic anhydride to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(Piperidin-4-yl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(2-(Piperidin-4-yl)phenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(2-(Piperidin-4-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2-(Piperidin-4-yl)phenyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H18N2O

Molekulargewicht

218.29 g/mol

IUPAC-Name

N-(2-piperidin-4-ylphenyl)acetamide

InChI

InChI=1S/C13H18N2O/c1-10(16)15-13-5-3-2-4-12(13)11-6-8-14-9-7-11/h2-5,11,14H,6-9H2,1H3,(H,15,16)

InChI-Schlüssel

OIOGRQHMUFCFKJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=CC=C1C2CCNCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.